molecular formula C14H18BrNO4 B558674 Boc-4-bromo-D-phenylalanine CAS No. 79561-82-3

Boc-4-bromo-D-phenylalanine

Cat. No.: B558674
CAS No.: 79561-82-3
M. Wt: 344.2 g/mol
InChI Key: ULNOXUAEIPUJMK-LLVKDONJSA-N
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Description

Boc-4-bromo-D-phenylalanine, also known as ®-N-tert-butoxycarbonyl-4-bromo-D-phenylalanine, is a derivative of D-phenylalanine. It is characterized by the presence of a bromine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Scientific Research Applications

Boc-4-bromo-D-phenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicinal Chemistry: The compound is utilized in the design and synthesis of pharmaceutical agents, including enzyme inhibitors and receptor modulators.

    Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms.

    Industrial Applications: this compound is employed in the production of specialty chemicals and advanced materials.

Safety and Hazards

“Boc-4-bromo-D-phenylalanine” should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-D-phenylalanine typically involves the following steps:

    Starting Material: The process begins with D-phenylalanine.

    Bromination: The phenyl ring of D-phenylalanine is brominated using bromine or a brominating agent to introduce the bromine atom at the para position.

    Protection: The amino group of the brominated D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial brominating agents and controlled reaction conditions to ensure high yield and purity.

    Efficient Protection: Utilizing automated systems for the protection step to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Boc-4-bromo-D-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives of D-phenylalanine.

    Deprotected Amino Acid: The primary product of deprotection is 4-bromo-D-phenylalanine.

Mechanism of Action

The mechanism of action of Boc-4-bromo-D-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in peptide bond formation

Properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOXUAEIPUJMK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427239
Record name 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79561-82-3
Record name 4-Bromo-N-(tert-butoxycarbonyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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